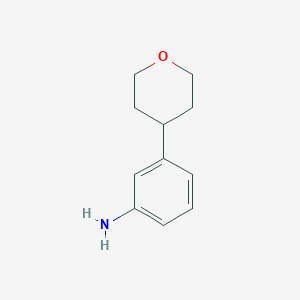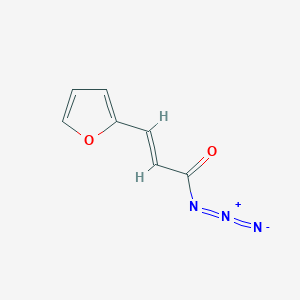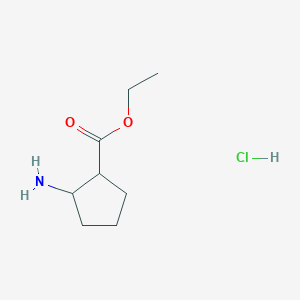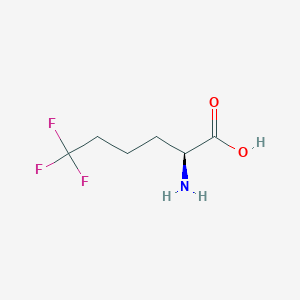
3-(Tetrahydro-2h-pyran-4-yl)aniline
概要
説明
“3-(Tetrahydro-2h-pyran-4-yl)aniline” is a chemical compound with the molecular weight of 177.25 . It is also known by its IUPAC name "3-tetrahydro-2H-pyran-3-ylaniline" .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives, such as “this compound”, often involves the reaction of alcohols and 3,4-dihydropyran . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .Chemical Reactions Analysis
Tetrahydropyran derivatives, such as “this compound”, are commonly used in organic synthesis . They are derived from the reaction of alcohols and 3,4-dihydropyran . These ethers are resilient to a variety of reactions .科学的研究の応用
3-(Tetrahydro-2h-pyran-4-yl)aniline is used in a variety of scientific research applications. It is used as a precursor for the synthesis of other organic compounds, such as 2-amino-6-methylpyridine. This compound is also used as a reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. In addition, this compound is used as a catalyst in organic reactions, as well as a reactant in organic synthesis.
作用機序
3-(Tetrahydro-2h-pyran-4-yl)aniline acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of signals between nerve cells. When this compound binds to AChE, it prevents the enzyme from breaking down acetylcholine, thus allowing it to accumulate in the synaptic cleft. This increases the amount of acetylcholine available for nerve transmission and leads to an increase in nerve activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase the levels of the neurotransmitter serotonin, which is involved in the regulation of mood and behavior. This compound has also been found to reduce inflammation and oxidative stress, as well as to act as an antioxidant. In addition, this compound has been found to have a protective effect on the brain, as it has been shown to reduce the damage caused by oxidative stress and inflammation.
実験室実験の利点と制限
3-(Tetrahydro-2h-pyran-4-yl)aniline has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is non-toxic and non-irritating. In addition, this compound is soluble in both water and alcohol, making it easy to work with in a variety of solvents. However, this compound can be unstable and can decompose under certain conditions, such as high temperatures or long storage times.
将来の方向性
There are a number of potential future directions for research involving 3-(Tetrahydro-2h-pyran-4-yl)aniline. These include further exploration of its effects on neurotransmitter levels, its potential for use in the treatment of neurological disorders, and its ability to act as an antioxidant and reduce inflammation. Additionally, further research into the mechanism of action of this compound could lead to new and improved methods of synthesis, as well as new applications for the compound.
Safety and Hazards
While specific safety and hazards information for “3-(Tetrahydro-2h-pyran-4-yl)aniline” is not directly available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
特性
IUPAC Name |
3-(oxan-4-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9H,4-7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCBWZYCGVEGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1202006-13-0 | |
| Record name | 3-(oxan-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2,2,2-trifluoro-N-[6-(hydroxyimino)-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl]acetamide](/img/structure/B3089849.png)
![6,7,8,9-tetrahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(5H)-one](/img/structure/B3089854.png)


![(6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3089867.png)


